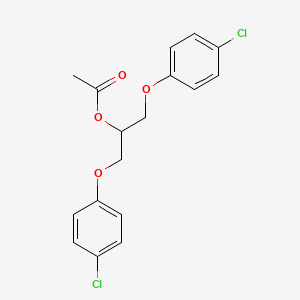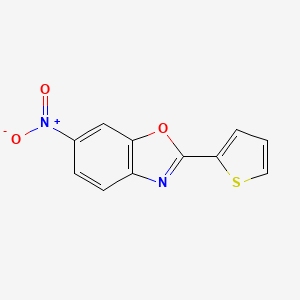
6-Nitro-2-(thiophen-2-yl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 6-nitro-2-(2-thienyl)- is a heterocyclic aromatic compound that features a benzoxazole core with a nitro group at the 6th position and a thienyl group at the 2nd position. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, acids, or their derivatives under different reaction conditions. For instance, the reaction between 2-aminophenol and thiourea at 200°C produces benzoxazole-2-thiol, which can be further reacted with methyl chloroacetate in methanol under reflux conditions . Another method involves the use of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance reaction efficiency and yield. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly used. These methods are designed to be scalable and environmentally friendly, aligning with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoxazole, 6-nitro-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, thiourea for cyclization, and various aldehydes for substitution reactions. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include substituted benzoxazole derivatives with varying functional groups, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
Benzoxazole, 6-nitro-2-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of benzoxazole, 6-nitro-2-(2-thienyl)- involves its interaction with biological targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interactions with host molecules, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors. These interactions enable the compound to modulate various biological pathways, including those involved in cancer cell proliferation and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
- Benzo[d]oxazole-2-thiol
Uniqueness
Benzoxazole, 6-nitro-2-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different biological activities and chemical reactivity compared to other benzoxazole derivatives .
Propriétés
Numéro CAS |
51299-42-4 |
|---|---|
Formule moléculaire |
C11H6N2O3S |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
6-nitro-2-thiophen-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H6N2O3S/c14-13(15)7-3-4-8-9(6-7)16-11(12-8)10-2-1-5-17-10/h1-6H |
Clé InChI |
FBWKKSDRQJFWNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


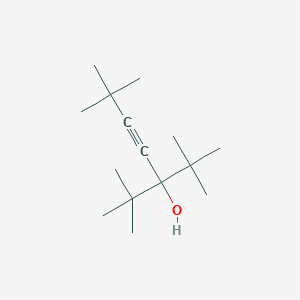

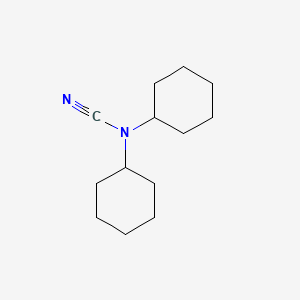
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
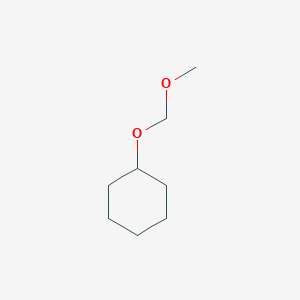
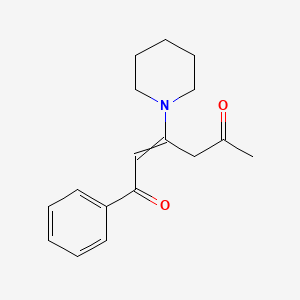
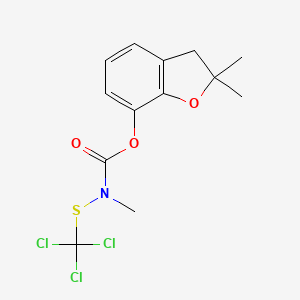
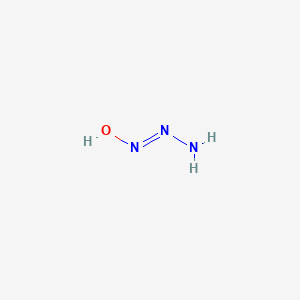
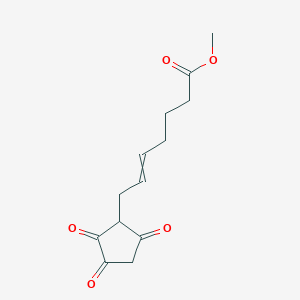
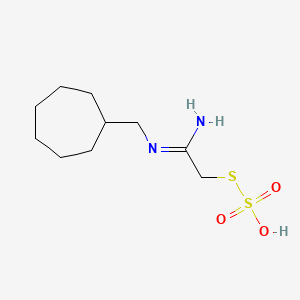
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)

![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
